Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate
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Overview
Description
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10BrNO3 and a molecular weight of 284.11 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate typically involves the reaction of 6-bromobenzo[d]oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate can be compared with other benzoxazole derivatives such as:
2-Methoxybenzo[d]oxazole: Known for its antibacterial activity.
2-Ethoxybenzo[d]oxazole: Exhibits antifungal properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Shows potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H10BrNO3 |
---|---|
Molecular Weight |
284.11 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-1,3-benzoxazol-2-yl)acetate |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)6-10-13-8-4-3-7(12)5-9(8)16-10/h3-5H,2,6H2,1H3 |
InChI Key |
ZGDNVECPKRHXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
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